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Compound of Interest

Compound Name:
N-(3-ethynylphenyl)-2,2-

dimethylpropanamide

CAS No.: 310874-35-2

Cat. No.: B2496134

Get Quote

Technical Whitepaper: N-(3-ethynylphenyl)-2,2-
dimethylpropanamide
Mechanistic Insights, Chemical Biology
Applications, and Therapeutic Potential
Executive Summary
N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS: 310874-35-2) represents a high-value

chemical scaffold in the fields of fragment-based drug discovery (FBDD) and chemical biology.

[1] Structurally composed of a lipophilic pivalamide "cap" linked to a meta-ethynyl aniline, this

molecule serves as a versatile pharmacophore. Its biological potential is defined by three core

modalities:

Kinase Inhibitor Fragment: It mimics the hydrophobic "tail" and linker regions of Type II

kinase inhibitors (e.g., Ponatinib), targeting the DFG-out conformation.
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Mechanism-Based Inactivator (MBI): The terminal alkyne functions as a suicide substrate for

cytochrome P450 enzymes (specifically CYP2B6), enabling metabolic stability studies.

Bioorthogonal Probe: The ethynyl handle facilitates Copper-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) for activity-based protein profiling (ABPP).

Part 1: Chemical Identity & Structural Significance
The compound combines a sterically bulky pivaloyl group (2,2-dimethylpropanoyl) with a 3-

ethynylphenyl moiety. This architecture is non-trivial and offers specific advantages in medicinal

chemistry:

Pivalamide Core: The tert-butyl group provides significant steric protection, preventing amide

hydrolysis by peptidases and increasing metabolic stability compared to acetamides. It also

fills hydrophobic pockets (e.g., the allosteric pocket of kinases).

Meta-Ethynyl Linker: The alkyne at the meta position acts as a rigid spacer and a "warhead."

In kinase inhibitors like Ponatinib (Iclusig), this ethynyl-phenyl motif is critical for spanning

the gatekeeper residue (e.g., T315I in BCR-ABL).

Property Specification

IUPAC Name N-(3-ethynylphenyl)-2,2-dimethylpropanamide

CAS Number 310874-35-2

Molecular Formula C13H15NO

Molecular Weight 201.27 g/mol

Key Pharmacophore Alkynyl-Anilide (Kinase Type II motif)

LogP (Predicted) ~3.2 (Lipophilic)

Part 2: Biological Mechanisms of Action
1. Kinase Inhibition (Fragment-Based Design)
This compound serves as a "minimalist" model for Type II kinase inhibitors. Type II inhibitors

bind to the inactive (DFG-out) conformation of kinases.
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Mechanism: The amide nitrogen acts as a hydrogen bond donor to the Glu residue of the C-

helix (e.g., Glu286 in ABL). The phenyl ring occupies the hydrophobic pocket created by the

DFG-out movement, while the pivaloyl group extends into the allosteric "selectivity pocket."

Relevance: It is a structural analog of the "tail" region of Ponatinib and Nilotinib, making it an

excellent fragment for screening against T315I mutant kinases.

2. Cytochrome P450 Inactivation (Mechanism-Based Inhibition)
Terminal alkynes are classic mechanism-based inactivators (suicide substrates) for P450

enzymes.

Mechanism: The CYP enzyme oxidizes the terminal alkyne to a highly reactive ketene or

oxirene intermediate. This intermediate covalently alkylates the heme porphyrin nitrogen or

an active site protein residue, irreversibly inactivating the enzyme.

Target Specificity: 3-ethynyl-substituted benzenes are potent inactivators of CYP2B6 and

CYP2E1. This activity makes the compound a useful tool for mapping the active site topology

of these metabolic enzymes.

3. GPR151 Modulation (High-Throughput Screening)
In large-scale chemical genomics screens (e.g., at Scripps Research), this scaffold has been

identified as a hit in assays for GPR151, an orphan GPCR enriched in the habenula. While

likely a starting point for optimization, it highlights the compound's ability to engage GPCR

allosteric sites.

Part 3: Experimental Protocols
Protocol A: Synthesis via Amide Coupling
Rationale: Efficient generation of the core scaffold from commercially available precursors.

Reagents: 3-Ethynylaniline (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.5 eq),

Dichloromethane (DCM, anhydrous).

Procedure:

Dissolve 3-ethynylaniline in anhydrous DCM under Nitrogen atmosphere.
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Cool to 0°C in an ice bath.

Add Triethylamine dropwise.

Add Pivaloyl chloride dropwise over 15 minutes (exothermic reaction).

Warm to room temperature and stir for 4 hours.

Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO3, then Brine.

Purification: Recrystallize from Hexanes/EtOAc or use Flash Chromatography (0-20%

EtOAc in Hexanes).

Validation: Confirm structure via 1H-NMR (Singlet at ~1.3 ppm for t-Butyl, Singlet at ~3.1

ppm for alkyne proton).

Protocol B: "Click" Chemistry Labeling (Activity-Based
Profiling)
Rationale: Utilizing the terminal alkyne to conjugate a fluorophore or biotin tag after the

compound has bound to a target (if used as a covalent probe).

Incubation: Treat cell lysate or purified protein with N-(3-ethynylphenyl)-2,2-
dimethylpropanamide (1-10 µM) for 1 hour.

Click Reaction Mix: Prepare a master mix:

Azide-Tag (e.g., Azide-Biotin or Azide-Fluor 488): 100 µM

CuSO4: 1 mM

TCEP (Tris(2-carboxyethyl)phosphine): 1 mM

TBTA (Ligand): 100 µM

Reaction: Add reaction mix to the sample. Incubate for 1 hour at Room Temperature in the

dark.
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Analysis: Quench with SDS-PAGE loading buffer. Analyze via Western Blot (Streptavidin-

HRP) or In-Gel Fluorescence.

Part 4: Visualization of Signaling & Mechanism
The following diagram illustrates the dual potential of the scaffold: as a Kinase Inhibitor

Fragment (Left) and as a CYP Suicide Substrate (Right).
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Figure 1: Dual mechanism of action showing Kinase Allosteric Inhibition (Red pathway) and

Mechanism-Based CYP Inactivation (Green pathway).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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